

An In-depth Technical Guide to Flufenpyr-ethyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Flufenpyr-ethyl**

Cat. No.: **B062188**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide **Flufenpyr-ethyl**, including its chemical identity, physicochemical properties, mode of action, herbicidal efficacy, toxicological profile, and analytical methodologies.

Chemical Identity

Flufenpyr-ethyl is a contact herbicide used for the post-emergence control of broad-leaved weeds in various crops.[\[1\]](#)[\[2\]](#)

IUPAC Name: ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate[\[1\]](#)

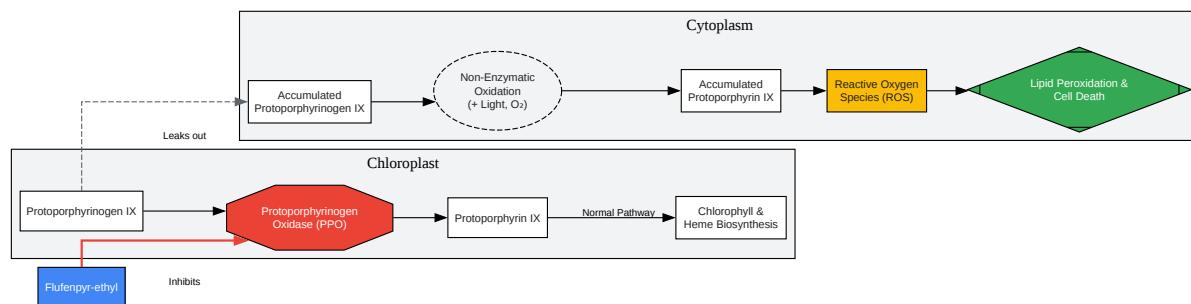
Synonyms:

- **Flufenpyr-ethyl**[\[1\]](#)[\[2\]](#)[\[3\]](#)
- 188489-07-8 (CAS Number)[\[1\]](#)[\[2\]](#)[\[3\]](#)
- OEE6QKB5MY[\[1\]](#)
- DTXSID3034618[\[1\]](#)
- Acetic acid, (2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl)phenoxy)-, ethyl ester[\[1\]](#)

- ethyl {2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy}acetate[2]
- Ethyl 2-chloro-5-[1,6-dihydro-5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]-4-fluorophenoxyacetate[2]
- S-3153 Technical[4]

Physicochemical Properties

A summary of the key physicochemical properties of **Flufenpyr-ethyl** is presented in the table below.


Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₃ ClF ₄ N ₂ O ₄	[1][3]
Molecular Weight	408.73 g/mol	[1][3]
Physical State	Off-white coloured powder	[4][5]
Melting Point	100 °C	[4]
Octanol-Water Partition Coefficient (log P)	2.99	[4]
Stereochemistry	Achiral	[3]

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Flufenpyr-ethyl is classified as a light-dependent peroxidizing herbicide.[6] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is a key enzyme in the biosynthesis of both chlorophyll and heme.[1][5][7][8][9]

PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[7][8] When **Flufenpyr-ethyl** inhibits PPO in the chloroplast, protoporphyrinogen IX accumulates and moves into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. This accumulation of protoporphyrin IX, a photosensitizing molecule, in the presence of light

and oxygen, leads to the generation of reactive oxygen species (ROS), such as singlet oxygen. [8] These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, cell death.[8]

[Click to download full resolution via product page](#)

PPO Inhibition Pathway by Flufenpyr-ethyl

Herbicidal Efficacy

Flufenpyr-ethyl is effective for the post-emergence control of a range of broad-leaved weeds in crops such as field corn, soybeans, and sugarcane.[6] It is typically formulated as water-dispersible granules.[4]

Target Crop(s)	Target Weeds	Application Rate	Reference
Cereals (Wheat, Barley)	Broad-leaved weeds, including Galium aparine	6-12 g a.i./ha	[10]
Various	Parthenium hysterophorus (rosette stage)	2.33–2.65 g a.i./ha	[10]

Toxicological Profile

The toxicological data for **Flufenpyr-ethyl** indicates low acute toxicity.

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 5,000 mg/kg	[1]
LD ₅₀	Rat	Dermal	> 5,000 mg/kg	[1]
LC ₅₀	Rat	Inhalation	> 5.0 mg/L	[1]
Oral Chronic Reference Dose (RfDoc)	Human	Oral	0.4 mg/kg-day	[1]

Ecotoxicological data suggests a moderate alert for aquatic organisms and bees.[\[4\]](#)

Experimental Protocols

Synthesis of Flufenpyr-ethyl

A representative synthesis protocol for **Flufenpyr-ethyl** involves the condensation of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone with ethyl bromoacetate.[\[4\]](#)[\[11\]](#)

Materials:

- 2-[2-fluoro-4-chloro-5-hydroxyphenyl]-4-methyl-5-trifluoromethylpyridazin-3-one

- N,N-dimethylformamide (DMF)
- Sodium hydride (60% oil dispersion)
- Ethyl bromoacetate
- Diethyl ether
- 10% aqueous hydrochloric acid solution
- Saturated aqueous sodium hydrogencarbonate solution
- Saturated aqueous sodium chloride solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

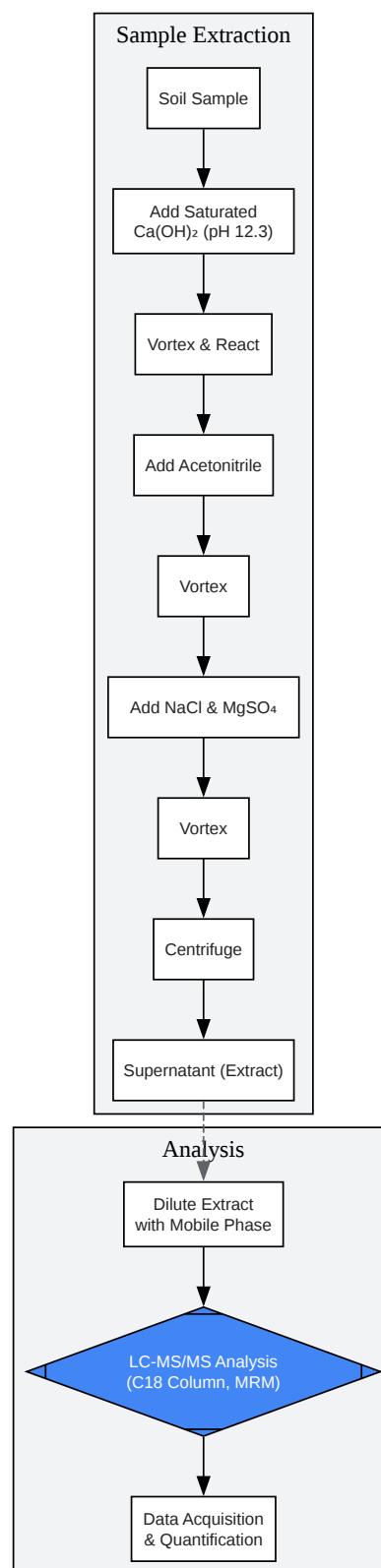
Procedure:

- Dissolve 3.2 g (9.9 mmol) of 2-[2-fluoro-4-chloro-5-hydroxyphenyl]-4-methyl-5-trifluoromethylpyridazin-3-one in approximately 50 ml of DMF.
- Add 0.44 g (11 mmol) of sodium hydride (60% oil dispersion) to the solution at room temperature.
- Allow the mixture to stand at room temperature for 30 minutes.
- Cool the mixture with ice and add 1.8 g (11 mmol) of ethyl bromoacetate.
- Stir the mixture at room temperature for 1 hour.
- Perform an extraction by adding diethyl ether and water.
- Wash the organic layer sequentially with 10% aqueous hydrochloric acid solution, saturated aqueous sodium hydrogencarbonate solution, and saturated aqueous sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate.

- Remove the solvent by distillation under reduced pressure.
- Purify the residue by silica gel column chromatography to yield ethyl 2-chloro-4-fluoro-5-(4-methyl-5-trifluoromethyl-3-pyridazinon-2-yl)phenoxyacetate (**Flufenpyr-ethyl**).[\[11\]](#)

Analytical Method for **Flufenpyr-ethyl** in Soil by LC-MS/MS

This protocol outlines a general procedure for the analysis of **Flufenpyr-ethyl** residues in soil using liquid chromatography-tandem mass spectrometry (LC-MS/MS).


Materials and Equipment:

- Soil sample
- Acetonitrile (Lichrosolv grade)
- Saturated calcium hydroxide solution (pH 12.3)
- Sodium chloride (NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Vortex mixer
- Centrifuge
- LC-MS/MS system with a C18 column[\[1\]](#)

Procedure:

- Extraction:
 - Weigh a representative sample of soil into a centrifuge tube.
 - Add 5 mL of saturated calcium hydroxide solution (pH 12.3) and vortex for 30 seconds. Let it react for 10 minutes.

- Add 15 mL of acetonitrile and vortex for another 30 seconds.
- Add 1.5 g of NaCl and 6.0 g of anhydrous MgSO₄, and vortex for an additional 30 seconds.
- Centrifuge the tubes for 7 minutes at 3000 rpm.
- Sample Preparation for Analysis:
 - Take an aliquot of the supernatant (extract).
 - Perform a 1:1 (v/v) dilution of the extract with the mobile phase in a vial.
- LC-MS/MS Analysis:
 - Inject the diluted extract into the LC-MS/MS system.
 - Separate the analyte using a C18 column.
 - Detect and quantify **Flufenpyr-ethyl** using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

[Click to download full resolution via product page](#)

Workflow for Flufenpyr-ethyl Analysis in Soil

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flufenpyr-ethyl | C₁₆H₁₃ClF₄N₂O₄ | CID 3083546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toxno.com.au [toxno.com.au]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Flufenpyr-ethyl (Ref: S 3153) [sitem.herts.ac.uk]
- 5. Flufenpyr [sitem.herts.ac.uk]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 9. Flufenpyr | C₁₄H₉ClF₄N₂O₄ | CID 3083547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FLUFENPYR-ETHYL synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Flufenpyr-ethyl]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b062188#flufenpyr-ethyl-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com